molecular formula C13H11F3N2O2S2 B2617506 Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 312922-28-4

Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2617506
CAS No.: 312922-28-4
M. Wt: 348.36
InChI Key: WQJIGGXTVAAIHW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial-grade solvents and catalysts are employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazole ring or the trifluoromethyl group.

Scientific Research Applications

Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-2-thioxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl 4-amino-2-thioxo-3-[3-chlorophenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate:

Uniqueness

The presence of the trifluoromethyl group in Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and development in various scientific and industrial fields.

Biological Activity

Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H11F3N2O2S2
  • Molecular Weight : 348.36 g/mol
  • CAS Number : 312922-28-4
  • Chemical Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as antitumor agents. For instance, thiazoles have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with target proteins involved in tumor growth.

CompoundCell Line TestedIC50 (µg/mL)
Ethyl 4-amino...A431 (human epidermoid carcinoma)1.98 ± 1.22
Ethyl 4-amino...Jurkat T cells (leukemia)1.61 ± 1.92

These findings suggest that modifications to the thiazole structure can lead to enhanced antitumor efficacy .

Antimicrobial Activity

Thiazole derivatives have also demonstrated promising antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes. Studies indicate that compounds with similar thiazole moieties exhibit potent activity against a range of pathogens.

Pathogen TestedActivity
E. coliEffective
S. aureusEffective
C. albicansModerate

The activity is often attributed to the ability of these compounds to inhibit essential bacterial functions .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole ring significantly influence biological activity:

  • Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances cytotoxicity.
  • Amino Group Positioning : The positioning of amino groups on the thiazole ring is crucial for maintaining activity against cancer cell lines.
  • Hydrophobic Interactions : Compounds that exhibit strong hydrophobic interactions with target proteins tend to show higher biological activity.

Study on Antitumor Efficacy

A recent study investigated a series of thiazole derivatives, including this compound, for their antitumor effects against human glioblastoma U251 cells and melanoma WM793 cells. The findings revealed that modifications leading to increased hydrophobicity correlated with enhanced cytotoxicity .

Study on Antimicrobial Properties

Another study focused on the antimicrobial potential of various thiazole derivatives against clinically relevant strains of bacteria and fungi. Ethyl 4-amino... showed significant inhibition against multi-drug resistant strains, indicating its potential as a lead compound in antibiotic development .

Properties

IUPAC Name

ethyl 4-amino-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S2/c1-2-20-11(19)9-10(17)18(12(21)22-9)8-5-3-4-7(6-8)13(14,15)16/h3-6H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJIGGXTVAAIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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